2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a complex organic compound with a unique structure that includes an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized with glyoxal to produce the imidazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
- 2-Amino-4-methylphenol
- 4-Methyl-2,5-dimethoxyamphetamine
Uniqueness
Compared to similar compounds, 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-4-[(4-methylphenyl)methyl]-4-phenyl-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-9-13(10-8-12)11-17(14-5-3-2-4-6-14)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLMHXIIEVQBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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